The synthesis of D-Valine can be accomplished through several methods, including chemical synthesis and microbial fermentation.
Microbial Fermentation: An alternative approach utilizes microorganisms capable of producing D-Valine through asymmetric degradation of L-Valine or hydrolysis of specific compounds like N-acyl-DL-valine . This method offers advantages such as higher stereoselectivity and milder reaction conditions.
D-Valine has the molecular formula and a molar mass of approximately 103.15 g/mol. Its structure features a branched side chain, distinguishing it from other amino acids.
D-Valine participates in various chemical reactions typical of amino acids:
These reactions are fundamental in metabolic pathways involving amino acids.
D-Valine exerts its effects primarily through its incorporation into proteins and its role in metabolic pathways:
The specific mechanisms by which D-Valine influences biological systems are still under investigation, particularly regarding its potential therapeutic roles.
D-Valine exhibits several physical and chemical properties:
These properties make D-Valine suitable for various applications in scientific research and industry.
D-Valine has multiple applications across different fields:
The versatility of D-Valine underscores its significance in both scientific research and industrial applications.
Eukaryotic protein synthesis machinery exhibits absolute stereospecificity for L-valine, rejecting its D-enantiomer at multiple biochemical checkpoints. This discrimination begins with aminoacyl-tRNA synthetases (aaRS), particularly valyl-tRNA synthetase (ValRS), which employs a "double-sieve" mechanism for substrate selection. The first sieve excludes larger amino acids like L-isoleucine through steric hindrance, while the second sieve hydrolyzes incorrectly activated smaller amino acids like L-threonine through editing domains [7]. Crucially, D-valine is excluded at the initial activation step due to chiral incompatibility with the enzyme's binding pocket. Crystallographic studies of Thermus thermophilus ValRS complexed with tRNAVal and a valyl-adenylate analog reveal a substrate-binding pocket where Pro41 accommodates L-valine but sterically excludes D-valine due to reversed orientation of its α-hydrogen and methyl groups [7].
Beyond aaRS discrimination, ribosomal proofreading provides additional chiral filtering. The peptidyl transferase center exhibits significantly reduced incorporation rates for D-aminoacyl-tRNAs, with reported discrimination coefficients exceeding 104-fold against D-valine incorporation. This chiral selectivity is embedded in the ribosomal architecture, where the L-amino acid backbone conformation aligns precisely with the catalytic geometry required for peptide bond formation. The near-absolute exclusion of D-valine from eukaryotic proteins maintains proteomic fidelity, preventing misfolded, non-functional polypeptides. Notably, while mammalian cells lack D-valine metabolic pathways, engineered Chinese Hamster Ovary (CHO) cells expressing bacterial ilvBN genes gain L-valine prototrophy but remain unable to utilize D-valine, underscoring the translation system's chiral constraints [1] [5].
D-amino acid oxidase (DAO) serves as the primary enzymatic scavenger for D-valine in eukaryotic systems, preventing its accumulation and potential toxicity. This flavoenzyme (EC 1.4.3.3) catalyzes the oxidative deamination of D-valine to 3-methyl-2-oxobutanoate (α-ketoisovalerate), producing hydrogen peroxide and ammonia as byproducts. The reaction proceeds via FAD-dependent oxidation, generating an imino acid intermediate that hydrolyzes non-enzymatically [8] [10]. Mammalian DAO exhibits tissue-specific expression, with highest activity in kidneys, liver peroxisomes, and specific brain regions (cerebellum and brainstem), acting as a detoxification system for exogenous and endogenous D-amino acids [6] [8].
DAO kinetics reveal substrate preferences with significant interspecies variation. Bacterial DAOs exhibit higher catalytic efficiency for D-valine compared to mammalian enzymes. Rhodotorula gracilis DAO shows a kcat/Km of 2.1 × 104 M-1s-1 for D-valine, while mammalian renal DAO exhibits approximately 10-fold lower efficiency [8] [10]. This kinetic difference reflects evolutionary adaptation: bacterial DAOs likely process environmental D-amino acids, whereas mammalian enzymes regulate neuromodulatory D-serine while catabolizing incidental D-valine.
Table 1: Kinetic Parameters of D-Amino Acid Oxidases Acting on D-Valine
Enzyme Source | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Optimum pH |
---|---|---|---|---|
Porcine Kidney | 3.8 ± 0.4 | 15.2 ± 0.8 | 4.0 × 10³ | 8.5 |
Rhodotorula gracilis | 1.2 ± 0.1 | 25.3 ± 1.2 | 2.1 × 10⁴ | 8.5 |
Streptomyces coelicolor | 5.6 ± 0.6 | 8.7 ± 0.4 | 1.6 × 10³ | 9.0 |
Rubrobacter xylanophilus | 4.2 ± 0.3 | 21.1 ± 1.1 | 5.0 × 10³ | 9.5 |
Genetic ablation of DAO in mice (ddY/DAO⁻ strain) results in elevated tissue D-valine, confirming its physiological role in D-valine clearance. These mutants accumulate D-valine in cerebellum (where DAO is normally expressed) but not cerebrum (DAO-deficient), demonstrating compartment-specific regulation [8]. The neurological implications are significant: while D-serine modulates NMDA receptors, accumulated D-valine may disrupt branched-chain amino acid metabolism. DAO's involvement in schizophrenia pathogenesis involves altered D-serine metabolism, but D-valine accumulation might contribute through competitive inhibition of L-amino acid transporters [6] [8].
Prokaryotes exhibit diverse transport strategies for valine enantiomers, reflecting ecological adaptation to nutrient-variable environments. The Escherichia coli CycA transporter, a member of the amino acid/polyamine/organocation (APC) superfamily, imports both L- and D-valine via proton symport but with differential regulation. CycA primarily functions in D-alanine/D-serine transport but exhibits measurable affinity for D-valine (Km ≈ 15 μM) [3]. This promiscuity is biochemically explained by its substrate-binding pocket that accommodates small aliphatic D-amino acids through hydrophobic interactions with transmembrane helices 3 and 8 [3].
Transcriptional regulation of enantiomer uptake diverges significantly. cycA expression is repressed by Lrp (leucine-responsive regulatory protein) during L-valine abundance but induced by Crp (cAMP receptor protein) during carbon limitation. Gel-shift assays confirm Crp binding to the cycA promoter, explaining its upregulation in nutrient-depleted environments where D-amino acids serve as alternative carbon sources [3]. By contrast, L-valine-specific transporters like BrnQ are feedback-inhibited by intracellular isoleucine and leucine, demonstrating enantiomer-specific regulatory networks.
Deep-sea bacteria exhibit specialized D-valine utilization absent in shallow-water strains. Nautella sp. strain A04V, isolated from Sagami Bay sediments, grows robustly on D-valine as sole carbon/nitrogen source (μmax = 0.28 h⁻¹), outperforming its L-valine utilization (μmax = 0.19 h⁻¹) [9]. This contrasts sharply with coastal Nautella italica strains that grow only on L-valine. Genomic analysis reveals deep-sea adaptations including expanded D-amino acid deaminase genes, though the specific D-valine catabolic pathway remains uncharacterized.
Table 2: Prokaryotic Transport Systems for Valine Enantiomers
Transport System | Class | Enantiomer Specificity | Regulatory Mechanism | Affinity (Km) |
---|---|---|---|---|
CycA (E. coli) | APC superfamily | D-Ala > D-Ser > D-Val | Crp activation; Lrp repression | 15 μM (D-Val) |
BrnQ (E. coli) | LIV-E family | L-Ile > L-Leu > L-Val | Feedback inhibition by Ile/Leu | 0.8 μM (L-Val) |
AroP (E. coli) | APC superfamily | L-Phe/L-Tyr > L-Trp | TyrR repression | N/A |
Unknown (Nautella) | Uncharacterized | D-Val specific | Constitutive expression in deep-sea isolates | Not determined |
The physiological rationale for D-valine transport varies by ecological niche. Soil bacteria like Arthrobacter protophormiae express D-amino acid oxidase (Dao) to catabolize D-valine, linking transport to energy generation [10]. Conversely, marine Vibrio species utilize D-valine as a chemotactic signal rather than nutrient, with dedicated methyl-accepting chemotaxis proteins (MCPs) triggering attractant responses [9]. This functional diversification illustrates how enantiomer-specific transport systems underpin prokaryotic ecological success in D-amino acid-rich environments like marine sediments, where D-valine constitutes 3-8% of dissolved organic matter [9].
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